molecular formula C37H40Cl2N4O10 B1425303 3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride CAS No. 141407-11-6

3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride

Numéro de catalogue: B1425303
Numéro CAS: 141407-11-6
Poids moléculaire: 771.6 g/mol
Clé InChI: MITJCELJENZKDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a porphyrin derivative characterized by a central tetrapyrrole macrocycle substituted with multiple carboxylate and methyl groups. Its structure includes:

  • Three 2-carboxyethyl groups at positions 7, 12, and 15.
  • One carboxymethyl group at position 16.
  • Three methyl groups at positions 3, 8, and 12.
  • A dihydroporphyrin backbone (21,24-dihydro), distinguishing it from fully conjugated porphyrins.
  • The dihydrochloride salt form, enhancing aqueous solubility for biomedical or catalytic applications.

Propriétés

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N4O10.2ClH/c1-17-20(4-8-33(42)43)28-14-26-19(3)22(6-10-35(46)47)30(40-26)16-32-24(12-37(50)51)23(7-11-36(48)49)31(41-32)15-27-18(2)21(5-9-34(44)45)29(39-27)13-25(17)38-28;;/h13-16,40-41H,4-12H2,1-3H3,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITJCELJENZKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CC(=O)O)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40Cl2N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid; dihydrochloride, commonly referred to as uroporphyrin I, is a complex porphyrin derivative with significant biological activity. This compound has garnered interest due to its potential applications in photodynamic therapy (PDT), as well as its role in various biochemical processes.

  • Molecular Formula : C40H38N4O16
  • Molecular Weight : 830.747 g/mol
  • CAS Number : 607-14-7
  • Solubility : Soluble in water and polar organic solvents.

Uroporphyrin I exhibits its biological effects primarily through its ability to absorb light and generate reactive oxygen species (ROS) upon irradiation. This property is crucial for its application in PDT, where it can selectively target and destroy cancer cells while minimizing damage to surrounding healthy tissue.

Photodynamic Therapy

  • Mechanism : Upon activation by light (typically in the red spectrum), uroporphyrin I undergoes a photochemical reaction that produces singlet oxygen and other ROS. These reactive species induce apoptosis in targeted cells.
  • Case Studies :
    • A study demonstrated the efficacy of uroporphyrin I in treating murine models of cancer. The compound showed a significant reduction in tumor size when combined with laser irradiation compared to controls .
    • Another investigation highlighted the compound's selective uptake by tumor cells compared to normal cells, enhancing its therapeutic index .

Antimicrobial Activity

Uroporphyrin I has also been studied for its antimicrobial properties:

  • Mechanism : Similar to its action against cancer cells, the compound can generate ROS that damage microbial cell membranes and DNA.
  • Research Findings : In vitro studies have shown that uroporphyrin I exhibits activity against various strains of bacteria and fungi, suggesting potential applications in treating infections .

Antioxidant Properties

The compound's structure allows it to act as an antioxidant:

  • Research Findings : Uroporphyrin I has been shown to scavenge free radicals effectively, which can contribute to reducing oxidative stress in biological systems .

Data Tables

Activity TypeMechanism of ActionReference
Photodynamic TherapyGenerates ROS upon light activation
AntimicrobialDisrupts microbial membranes via ROS
AntioxidantScavenges free radicals

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents Backbone Key Differences Reference
3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid - 3 carboxyethyl (positions 8,13,18)
- 4 methyl (3,7,12,17)
21,23-dihydro - Additional methyl at position 7
- No carboxymethyl substituent
21H,23H-Porphine-2,18-dipropanoic acid, 7-ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl - 2 propanoic acid groups
- Hydroxymethyl at position 12
- Ethenyl at position 7
Fully conjugated - Hydroxymethyl instead of carboxyethyl/carboxymethyl
- Ethenyl group alters π-conjugation
3-[12-(2-carboxyethenyl)-7,18-bis(2-carboxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid - 3 carboxyethyl (7,12,18)
- Carboxyethenyl at position 12
21,23-dihydro - Carboxyethenyl (vinyl carboxylate) introduces unsaturation
- No carboxymethyl group

Physicochemical Properties

  • Solubility : The dihydrochloride form of the target compound likely surpasses the solubility of neutral analogues (e.g., ’s compound) due to protonated carboxylates and chloride counterions.
  • Collision Cross-Section (CCS) : ’s analogue has a predicted CCS of 257.3 Ų ([M+H]+), useful for mass spectrometry identification. The target compound’s additional carboxymethyl group may increase CCS slightly, but experimental data is lacking .
  • NMR Profiles : Substituent positions significantly affect chemical shifts. For example, the carboxymethyl group in the target compound would alter proton environments in regions analogous to "Region A/B" in ’s NMR comparison, aiding structural differentiation .

Méthodes De Préparation

Synthesis of Substituted Pyrrole Precursors

  • Pyrroles substituted with carboxymethyl or carboxyethyl groups are prepared via alkylation of pyrrole or pyrrole derivatives using haloalkanoic acids or esters under basic conditions.
  • Methyl groups are introduced via methylation reactions using methyl iodide or methyl triflate on pyrrole nitrogen or carbon atoms.
  • Protection of carboxyl groups as esters (e.g., methyl or ethyl esters) is common to prevent side reactions during condensation.

Porphyrinogen Formation via Condensation

  • The substituted pyrroles are condensed with aldehydes such as propanal or derivatives under acidic conditions (e.g., trifluoroacetic acid or BF3·OEt2) to form porphyrinogen intermediates.
  • The reaction is typically carried out under inert atmosphere to prevent premature oxidation.
  • The condensation is regioselective to yield the desired substitution pattern on the macrocycle.

Oxidation and Reduction Steps

  • The porphyrinogen intermediate is oxidized using mild oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the porphyrin macrocycle.
  • For the dihydroporphyrin form, partial reduction is performed using reducing agents such as sodium borohydride or catalytic hydrogenation under controlled conditions.
  • The oxidation state is carefully monitored by spectroscopic methods (UV-Vis, NMR).

Deprotection and Salt Formation

  • Ester protecting groups are hydrolyzed under acidic or basic conditions to yield free carboxylic acids.
  • The compound is then treated with hydrochloric acid to form the dihydrochloride salt, improving water solubility and stability.
  • Purification is achieved by chromatography (e.g., reverse-phase HPLC) and crystallization.

Research Findings and Optimization

  • Studies indicate that controlling the reaction pH and temperature during condensation is critical for regioselectivity and yield.
  • Use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
  • The choice of protecting groups influences the ease of deprotection and purity of final product.
  • Analytical data (NMR, MS, IR) confirm the substitution pattern and oxidation state.
  • The final compound shows good water solubility due to multiple carboxyl groups, facilitating biological applications.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose/Outcome Notes
Pyrrole substitution Haloalkanoic acids/esters, base Introduce carboxyalkyl groups Protect carboxyl groups as esters
Methylation Methyl iodide, base Add methyl groups at specific positions Control methylation sites
Condensation Acid catalyst (e.g., TFA, BF3·OEt2), aldehyde Form porphyrinogen macrocycle Inert atmosphere preferred
Oxidation DDQ or similar oxidants Convert porphyrinogen to porphyrin Monitor oxidation state
Partial reduction NaBH4 or catalytic hydrogenation Generate dihydroporphyrin form Precise control needed
Deprotection Acid or base hydrolysis Remove ester protecting groups Ensure complete deprotection
Salt formation HCl treatment Form dihydrochloride salt Enhances solubility and stability
Purification Chromatography, crystallization Obtain pure compound Analytical verification

Analytical and Characterization Techniques

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing this porphyrin derivative, and how can purity be ensured during scale-up?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions, starting with tetrapyrrole precursors and functionalizing with carboxyethyl and carboxymethyl groups. Evidence from porphyrin analogs suggests using controlled pH conditions (4.5–6.0) to prevent aggregation during cyclization . Purification requires reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to resolve structurally similar byproducts . Scale-up should employ ion-exchange chromatography to remove residual metal catalysts, which can interfere with downstream applications .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) is essential for verifying molecular weight and chloride counterion stoichiometry. UV-Vis spectroscopy in dimethyl sulfoxide (DMSO) should show characteristic Soret (λmax ~400 nm) and Q-band (500–650 nm) absorptions, with deviations indicating protonation state changes . <sup>1</sup>H NMR in deuterated methanol can resolve methyl and carboxyethyl substituents, but paramagnetic impurities (e.g., trace metals) must be precluded via chelation with EDTA .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from solvent-dependent aggregation or protonation states?

  • Methodological Answer : Conflicting UV-Vis or NMR results often stem from solvent polarity effects. For example, aggregation in aqueous buffers can red-shift the Soret band by 10–15 nm. To address this, use variable-temperature NMR in D2O with 0.1% sodium dodecyl sulfate (SDS) to disaggregate the porphyrin core . Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model protonation-dependent electronic transitions, aiding spectral interpretation .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics (MD) simulations (GROMACS) can model binding to heme-binding proteins. Parameterize the force field using partial charges derived from electrostatic potential (ESP) calculations . For electronic structure analysis, time-dependent DFT (TD-DFT) predicts charge-transfer dynamics in photoactive applications .

Q. How should researchers design experiments to investigate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated degradation studies at 37°C in phosphate-buffered saline (PBS, pH 7.4) with 5% CO2. Monitor decomposition via LC-MS/MS, focusing on demethylation or decarboxylation byproducts. Use Arrhenius modeling to extrapolate shelf-life . For thermal stability, thermogravimetric analysis (TGA) at 10°C/min under nitrogen identifies decomposition thresholds .

Cross-Disciplinary & Mechanistic Questions

Q. What methodologies are recommended for studying its role in photodynamic therapy (PDT) or catalytic applications?

  • Methodological Answer : For PDT, measure singlet oxygen (<sup>1</sup>O2) quantum yield using 1,3-diphenylisobenzofuran (DPBF) as a trap, comparing absorbance decay at 410 nm under LED irradiation (630 nm) . For catalysis, cyclic voltammetry in acetonitrile (0.1 M TBAPF6) reveals redox potentials of the porphyrin core, with shifts >50 mV indicating ligand-metal charge transfer .

Q. How can researchers reconcile discrepancies in reported solubility data across literature sources?

  • Methodological Answer : Solubility varies with counterion (e.g., dihydrochloride vs. free acid) and solvent purity. Use a standardized shake-flask method: saturate the compound in buffered solutions (pH 2–10), filter (0.22 μm), and quantify via UV-Vis calibration. Account for ionic strength effects using the Debye-Hückel equation .

Data Validation & Reproducibility

Q. What statistical frameworks are suitable for validating experimental reproducibility in synthetic yields or bioactivity assays?

  • Methodological Answer : Apply a two-way ANOVA to assess batch-to-batch variability in synthesis (e.g., yield, purity). For bioactivity, use Grubbs’ test to identify outliers in dose-response curves (e.g., IC50 values). Pre-register protocols on platforms like Zenodo to align with FAIR data principles .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.